molecular formula C8H6FN B056358 4-Fluorophenylacetonitrile CAS No. 459-22-3

4-Fluorophenylacetonitrile

Cat. No. B056358
CAS RN: 459-22-3
M. Wt: 135.14 g/mol
InChI Key: JHQBLYITVCBGTO-UHFFFAOYSA-N
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Description

4-Fluorophenylacetonitrile is a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives . It undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .


Molecular Structure Analysis

The molecular formula of 4-Fluorophenylacetonitrile is C8H6FN . The InChI representation is InChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 . The Canonical SMILES representation is C1=CC(=CC=C1CC#N)F .


Physical And Chemical Properties Analysis

4-Fluorophenylacetonitrile is a clear light yellow liquid . Its molecular weight is 135.14 g/mol . The refractive index is 1.5002 . It is stable under normal conditions .

Scientific Research Applications

  • “4-Fluorophenylacetonitrile” is also known as "4-Fluorobenzyl cyanide" .
  • It has a molecular weight of 135.14 .
  • It’s a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .
  • It undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 .
  • Chemical Synthesis : This compound is often used as a starting reagent in the synthesis of various chemical derivatives. For example, it’s used in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .

  • Biotransformation Studies : It undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 . This could be useful in studying the metabolic pathways of similar compounds.

  • Material for Chemical Modeling : It’s used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for creating impressive simulation visualizations .

  • Chemical Synthesis : This compound is often used as a starting reagent in the synthesis of various chemical derivatives. For example, it’s used in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .

  • Biotransformation Studies : It undergoes biotransformation to 4-Fluorophenylacetic acid by marine fungi, Aspergillus sydowii Ce19 . This could be useful in studying the metabolic pathways of similar compounds.

  • Material for Chemical Modeling : It’s used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for creating impressive simulation visualizations .

Safety And Hazards

4-Fluorophenylacetonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQBLYITVCBGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060030
Record name Benzeneacetonitrile, 4-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenylacetonitrile

CAS RN

459-22-3
Record name 4-Fluorobenzeneacetonitrile
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Record name 4-Fluorophenylacetonitrile
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Record name 4-Fluorophenylacetonitrile
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Record name Benzeneacetonitrile, 4-fluoro-
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Record name Benzeneacetonitrile, 4-fluoro-
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Record name 4-fluorophenylacetonitrile
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Record name 4-FLUOROPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

Twenty-five g of 4-fluorobenzylcyanide is mixed with approximately 3.5 ml of freshly distilled acrylonitrile in a suitable reaction vessel. To this stirred mixture is added dropwise a solution of 80 mg of sodium methoxide in 1 ml of methanol. When about half of the sodium methoxide is added, there is an exothermic reaction. After all the sodium methoxide is added, the mixture is kept on a steam-bath for 2 hours and is then dissolved in toluene and washed with water. The toluene is removed by evaporation and the residue is separated into its components by fractional distillation to give 18 g of 4-fluorobenzylcyanide, and 2 g of 2-(4-fluorophenyl)glutaronitrile, bp 118°-122° C. at 0.03 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
T Chasse, R Wenslow, Y Bereznitski - Journal of Chromatography A, 2007 - Elsevier
Unique properties of the fluorine atom stimulate widespread use and development of new organofluorine compounds in agrochemistry, biotechnology and pharmacology applications. …
Number of citations: 9 www.sciencedirect.com
JR de Oliveira, CM Mizuno, MHR Seleghim… - Marine …, 2013 - Springer
… 4-fluorophenylacetonitrile was tested in order to determine the sequence of enzymatic reactions. In this study, the 4-fluorophenylacetonitrile … Finally, the 4-fluorophenylacetonitrile was …
Number of citations: 29 link.springer.com
S Govindaraju, S Tabassum, RR Khan… - Chemistry of Heterocyclic …, 2016 - Springer
… -5(1H)-one derivatives via a catalyst-free one-pot four-component cyclocondensation reaction of dimedone, various substituted benzaldehydes, 4-fluorophenylacetonitrile, and …
Number of citations: 8 link.springer.com
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of the mixture (1) methanol; (2) 4-fluorophenylacetonitrile … Dielectric constant of the mixture (1) methanol; (2) 4-fluorophenylacetonitrile … 4-fluorophenylacetonitrile …
Number of citations: 2 link.springer.com
JG Kim, YK Song, YH Jo, MR Yu, HW Ju… - Bulletin of the Korean …, 2011 - Citeseer
… 8 In addition, regioselective mono nitration of 4-fluorophenylacetonitrile (3) directly gave 4. Among these methods the fourth one would be the most advantageous because it proceeds …
Number of citations: 6 citeseerx.ist.psu.edu
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of 4-fluorophenylacetonitrile … Dielectric constant of 4-fluorophenylacetonitrile … Dielectric constant of 4-fluorophenylacetonitrile …
Number of citations: 2 link.springer.com
GK Wagner, D Kotschenreuther… - The Journal of …, 2003 - ACS Publications
… isonicotinic acid and 4-fluorophenylacetonitrile according to … Under these conditions, 4-fluorophenylacetonitrile appeared … acid analogue with 4-fluorophenylacetonitrile in an aprotic …
Number of citations: 46 pubs.acs.org
S Chakraborty, UK Das, Y Ben-David… - Journal of the American …, 2017 - ACS Publications
… the acidic α-proton from 4-fluorophenylacetonitrile by the basic amido moiety … 4-fluorophenylacetonitrile at δ −116 ppm. To further support these assignments, 4-fluorophenylacetonitrile …
Number of citations: 149 pubs.acs.org
AL Meleiro Porto, J Rangel de Oliveira… - Springer Handbook of …, 2015 - Springer
… and liquid mineral media in the presence of phenylacetonitrile 1, this fungus was selected for the enzymatic hydrolysis reactions using other nitriles, such as 4-fluorophenylacetonitrile 2,…
Number of citations: 0 link.springer.com
JR de Oliveira, MHR Seleghim, ALM Porto - Marine biotechnology, 2014 - Springer
… biotransformation of phenylacetonitrile 1 and 4-fluorophenylacetonitrile by a marine fungus … of phenylacetonitrile 1 and 4-fluorophenylacetonitrile to 2-hydroxyphenylacetic acid 1a and 4-…
Number of citations: 28 link.springer.com

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